molecular formula C18H16N2O3S2 B6574315 N-(2H-1,3-benzodioxol-5-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1049030-56-9

N-(2H-1,3-benzodioxol-5-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B6574315
CAS No.: 1049030-56-9
M. Wt: 372.5 g/mol
InChI Key: GQQNZBWYTRLJTE-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via a propanamide chain to a 2-methyl-4-(thiophen-2-yl)-1,3-thiazole core.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-11-19-18(15-3-2-8-24-15)16(25-11)6-7-17(21)20-12-4-5-13-14(9-12)23-10-22-13/h2-5,8-9H,6-7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQNZBWYTRLJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzodioxole Ring : Known for contributing to various biological activities.
  • Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Propanamide Group : This functional group can enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzodioxole and thiazole moieties. For instance:

  • Cytotoxic Effects : Research indicates that derivatives of benzodioxole exhibit cytotoxic effects on various cancer cell lines. A study on benzodioxole-based thiosemicarbazone derivatives reported significant inhibition of cell proliferation in A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective compound in this series demonstrated increased early and late apoptosis in these cells, along with disturbances in mitochondrial membrane potential and inhibition of DNA synthesis .

The mechanisms underlying the biological activities of this compound may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : The ability to induce programmed cell death is crucial for anticancer agents. Studies indicate that certain derivatives increase apoptotic markers in cancer cells.
  • Alteration of Cellular Pathways : Interaction with cellular signaling pathways can lead to reduced proliferation and increased apoptosis.

Case Studies

A detailed examination of benzodioxole derivatives reveals their promising role in cancer therapy:

CompoundCell LineIC50 (µM)Mechanism
Compound 5A549 (lung)10.5Apoptosis induction
Compound 6C6 (glioma)12.0DNA synthesis inhibition
Compound 7NIH/3T3 (fibroblast)>50Low toxicity

The above table summarizes findings from studies on various compounds related to the target compound, emphasizing their selective toxicity towards cancer cells compared to normal cells .

Pharmacological Applications

The unique structure of this compound suggests potential applications beyond oncology:

  • Antimicrobial Activity : Compounds with thiazole rings are often explored for their antibacterial and antifungal properties.
  • Neuroprotective Effects : Some derivatives may exhibit neuroprotective characteristics, making them candidates for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound's structural components may interact with inflammatory pathways, offering therapeutic benefits in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Thiazole Derivatives

  • N-Cyclopentyl-3-[2-Methyl-4-(2-Thienyl)-1,3-Thiazol-5-yl]Propanamide (): This analog replaces the benzodioxole group with a cyclopentyl moiety.
  • N-(2H-1,3-Benzodioxol-5-yl)-3-(3-{[(1,3-Benzothiazol-2-yl)Sulfanyl]Methyl}-1,2,4-Oxadiazol-5-yl)Propanamide () :
    Incorporates a 1,2,4-oxadiazole-benzothiazole hybrid instead of the thiophene-thiazole system. The oxadiazole introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce metabolic stability compared to the thiophene-containing target compound .

Benzodioxole-Containing Analogs

  • Emrusolmine (3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole) (): Replaces the thiazole-propanamide chain with a pyrazole ring and bromophenyl group. Emrusolmine inhibits α-synuclein oligomerization, suggesting the benzodioxole moiety alone can drive neuroactivity.
  • N-{5-[(2H-1,3-Benzodioxol-5-yl)Methyl]-3-Cyano-4-Methylthiophen-2-yl}-3-(Phenylsulfanyl)Propanamide (): Features a thiophene-cyanomethyl group and phenylsulfanyl chain.

Hantzsch Thiazole Cyclization ()

The target compound’s thiazole core can be synthesized via catalyst-free Hantzsch cyclization, similar to compounds like N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (). This method achieves high yields (75–95%) without metal catalysts, reducing purification complexity .

Amide Coupling Strategies ()

The propanamide linker in the target compound may be formed using carbodiimide-based coupling agents (e.g., HATU/DIPEA), as seen in the synthesis of 2-(Benzo[d][1,3]Dioxol-5-yloxy)-N-(5-Benzoyl-4-Phenylthiazol-2-yl)-2-Methylpropanamide (). This approach ensures regioselectivity and high purity (>95%) .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield ¹H-NMR Shifts (δ, ppm)
Target Compound ~395 2-Methyl-thiophene, Benzodioxole Not Reported Benzodioxole: 6.8–7.1 (m)
N-Cyclopentyl Analog () 320.47 Cyclopentyl, Thiophene Not Reported Cyclopentyl: 1.5–2.1 (m)
5-Acylamino Thiazole () ~350 4-Hydroxy, Acetylanilino 76–81% Thiazole C-H: 7.3–7.5 (s)

Pharmacological Potential and Limitations

  • Target Compound: The benzodioxole-thiazole-thiophene architecture suggests dual functionality: neuroactivity (via benzodioxole) and kinase inhibition (via thiazole-thiophene).
  • Emrusolmine () : Demonstrates α-synuclein inhibition, highlighting the benzodioxole’s role in neurodegenerative applications. The target compound’s thiazole-thiophene system may offer complementary mechanisms .
  • Limitations : The target compound’s higher molecular weight (~395 g/mol) may challenge bioavailability, necessitating prodrug strategies or formulation optimization.

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